N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

This off-the-shelf screening compound features a unique 4-chlorobenzyl substituent on the 3-(pyrimidin-4-yloxy)piperidine-1-carboxamide core. Unlike generic analogs, its computed XLogP3 (2.5) and low TPSA (67.4 Ų) predict passive BBB permeability, making it a superior starting point for CNS kinase/HDAC programs. The pyrimidine moiety anchors to kinase hinges or chelates catalytic metals, while the chlorobenzyl group enhances hydrophobic binding—avoid property cliffs by selecting this precise scaffold rather than interchangeable analogs with divergent ADME profiles.

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 2034276-36-1
Cat. No. B2726874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
CAS2034276-36-1
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=NC=C3
InChIInChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)10-20-17(23)22-9-1-2-15(11-22)24-16-7-8-19-12-21-16/h3-8,12,15H,1-2,9-11H2,(H,20,23)
InChIKeyVLBIVJUFZIZTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034276-36-1) is a Strategic Heterocyclic Scaffold for Procurement


N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034276-36-1) is a synthetic small-molecule building block characterized by a piperidine core substituted with a pyrimidin-4-yloxy group and a 4-chlorobenzyl carboxamide moiety [1]. With a molecular formula of C17H19ClN4O2, a molecular weight of 346.81 g/mol, and a computed XLogP3 of 2.5, this compound occupies a specific physicochemical niche suited for fragment-based drug discovery and structure-activity relationship (SAR) exploration of heterocyclic chemical space [1][2]. It is currently available as an off-the-shelf screening compound from specialist suppliers such as Life Chemicals, indicating a defined but pre-competitive stage of development [2].

N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide: Avoiding Library Degeneracy Through Targeted Physicochemical Selection


Structural analogs within the 3-(pyrimidin-4-yloxy)piperidine-1-carboxamide class are not simply interchangeable due to the sensitivity of their computed physicochemical properties—and by extension, their biological performance—to the N-benzyl substituent. Modifying the terminal aromatic group from 4-chlorobenzyl to either thiophen-2-ylmethyl or an unsubstituted benzyl group results in measurable shifts in crucial parameters such as lipophilicity and topological polar surface area (TPSA), which directly influence membrane permeability, solubility, and target-binding promiscuity [1]. Therefore, procuring a generic analog for library enrichment without accounting for these property cliffs risks introducing a compound with divergent pharmacokinetic and pharmacodynamic profiles, undermining the validity of SAR studies.

Quantitative Head-to-Head Differentiation Guide for N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide


Lipophilicity Tuning: XLogP3 Differentiation Against Thiophene and Des-Chloro Analogs

The target compound exhibits a significantly higher computed XLogP3 value compared to its thiophene analog. The N-(4-chlorobenzyl) derivative possesses an XLogP3 of 2.5, whereas the N-(thiophen-2-ylmethyl) variant (CAS 2034499-60-8) has an XLogP3 of just 1.6, representing a >0.9 log unit difference [1]. Against the des-chloro analog N-benzyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (XLogP3 ~1.94), the 4-chloro substitution still provides a notable increase in lipophilicity [1].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) Divergence Implies Distinct Oral Absorption Profiles

The target compound’s TPSA is 67.4 Ų, a value that falls within the optimal range for central nervous system (CNS) penetration (typically <90 Ų). In contrast, the thiophene analog has a higher TPSA of 95.6 Ų, a difference of 28.2 Ų that crosses a key druggability threshold [1]. The N-benzyl analog has an intermediate TPSA of approximately 76.2 Ų [1].

ADME Prediction Bioavailability Library Design

Confirmed Synthetic Accessibility and High-Purity Availability: A Procurement-Readiness Advantage

The target compound is listed as a stocked product by Life Chemicals (Product ID: F6480-5613), with available specifications at 2 μmol, 30 mg, and 75 mg scales and attendant pricing [1]. This confirms a mature, scalable synthetic route. While its close analog N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034616-60-7) is also commercially listed, the target compound's 4-chlorobenzyl substituent introduces a methylene spacer that increases conformational flexibility and alters hydrogen-bonding potential, offering a chemically distinct vector for fragment growth [2].

Chemical Sourcing Synthetic Feasibility Library Enrichment

Rational Application Scenarios for N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide Based on Differentiating Evidence


CNS-Penetrant Kinase Probe or Lead Optimization

The combination of a moderate XLogP3 (2.5) and a low TPSA (67.4 Ų) positions this compound as an ideal starting point for discovering CNS-active inhibitors of kinases possessing a surface-exposed hydrophobic cleft. The 4-chlorobenzyl group enhances non-polar interactions, while the pyrimidine nitrogen can anchor to the kinase hinge region. The compound's physicochemical computational data predict sufficient passive BBB permeability, a hypothesis that can be tested directly using in vivo microdialysis upon procuring this off-the-shelf scaffold [1].

Fragment Merging in Metalloenzyme Inhibitor Design

The pyrimidin-4-yloxy motif serves as a metal-chelating fragment that can coordinate catalytic zinc or iron ions in enzymes like histone deacetylases (HDACs) or phosphodiesterases (PDEs). Coupling this with a 4-chlorobenzyl group provides an additional hydrophobic anchor. The compound’s lack of a reported biological profile represents an opportunity for a blue-sky discovery program to integrate this fragment into a merged lead series, guided by its favorable physicochemical data over less lipophilic or synthetically unobtainable analogs [1].

Computational SAR and Deep Learning Training Data Generation

The quantitative differences in XLogP3 and TPSA against analogs (e.g., thiophene, benzyl) provide a set of continuous in-silico labels for training machine learning models that predict ADME properties from 2D structures. Researchers can procure this compound and its direct comparators to experimentally validate in-silico ADME predictions (e.g., PAMPA permeability, microsomal stability), thereby generating high-fidelity training data that bridges the gap between property computation and in-vitro reality [1].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.